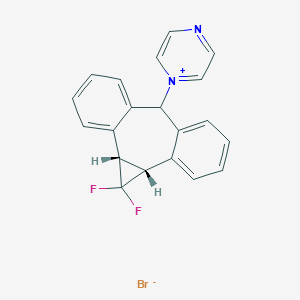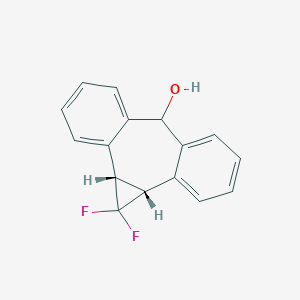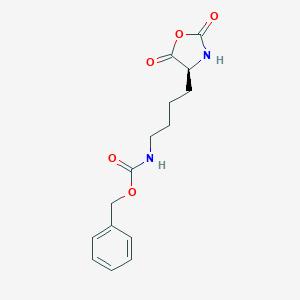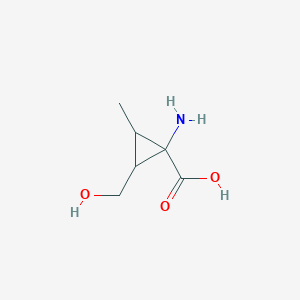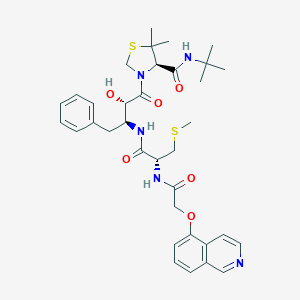
Kynostatin 227
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kynostatin 227 is a chemical compound that has been extensively studied for its potential in scientific research. It is a member of the kynurenine family of compounds, which are known to have a wide range of biological activities. Kynostatin 227 has been found to have significant effects on various biochemical and physiological processes, making it a promising tool for researchers in a variety of fields.
Mécanisme D'action
Kynostatin 227 acts by inhibiting the enzyme kynurenine aminotransferase, which is involved in the conversion of kynurenine to kynurenic acid. This leads to an accumulation of kynurenine, which can then be converted into other metabolites with a variety of biological activities. The exact mechanism of action of kynostatin 227 is still being studied, but it is believed to involve modulation of the kynurenine pathway and its associated signaling pathways.
Effets Biochimiques Et Physiologiques
Kynostatin 227 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases and cancer. It also has neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Kynostatin 227 has also been found to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Kynostatin 227 has several advantages as a tool for scientific research. It is a relatively stable compound, and can be easily synthesized using a variety of methods. It also has a well-characterized mechanism of action, making it a useful tool for studying the kynurenine pathway and its associated signaling pathways. However, there are also limitations to its use. Kynostatin 227 can be toxic at high doses, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are many potential future directions for research on kynostatin 227. One area of interest is the development of more potent and selective inhibitors of kynurenine aminotransferase, which could lead to the development of new treatments for a variety of diseases. Another area of interest is the study of the effects of kynostatin 227 on the gut microbiome, which has been shown to play an important role in a variety of physiological processes. Additionally, further research is needed to fully understand the complex interactions between kynostatin 227 and the kynurenine pathway, and to identify new targets for therapeutic intervention.
Méthodes De Synthèse
Kynostatin 227 can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the use of tryptophan as a starting material, which is then converted into kynurenine using the enzyme tryptophan 2,3-dioxygenase. Kynurenine is then further modified using chemical reactions to produce kynostatin 227.
Applications De Recherche Scientifique
Kynostatin 227 has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the kynurenine pathway, which is involved in a variety of physiological processes including immune regulation, neurotransmitter synthesis, and energy metabolism. Kynostatin 227 has also been studied for its potential as an anti-inflammatory agent, and as a modulator of the immune system.
Propriétés
Numéro CAS |
147384-69-8 |
|---|---|
Nom du produit |
Kynostatin 227 |
Formule moléculaire |
C35H45N5O6S2 |
Poids moléculaire |
695.9 g/mol |
Nom IUPAC |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
Clé InChI |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
SMILES isomérique |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES canonique |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
Autres numéros CAS |
147384-69-8 |
Synonymes |
KNI-227 kynostatin 227 kynostatin-227 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



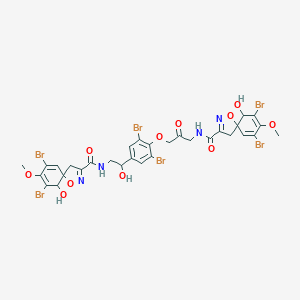

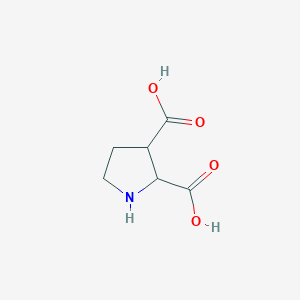
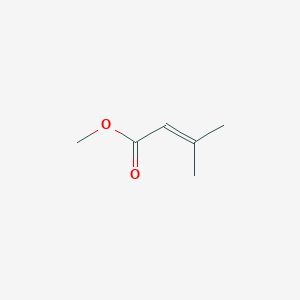
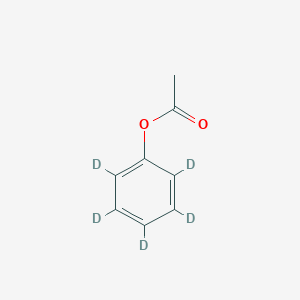
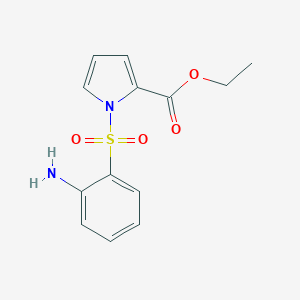
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
